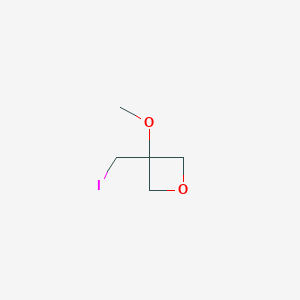

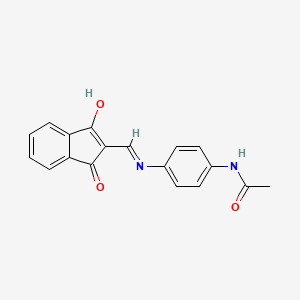

![molecular formula C16H28BNO4 B6300518 叔丁基-1-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)-3-氮杂双环[3.1.0]己烷-3-羧酸酯 CAS No. 2095495-19-3](/img/structure/B6300518.png)

叔丁基-1-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)-3-氮杂双环[3.1.0]己烷-3-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

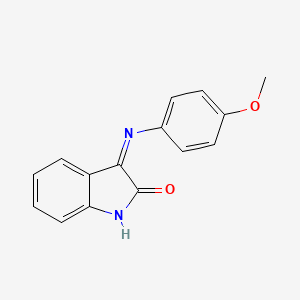

This compound is a significant intermediate of 1H-indazole derivatives . It has a molecular weight of 323.24 . The IUPAC name is tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-cyclohexen-1-ylcarbamate .

Synthesis Analysis

The compound is synthesized through two substitution reactions . Another synthesis method involves three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .Molecular Structure Analysis

The structure of the compound is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal is detected by means of X-ray diffraction, calculated by exerting density functional theory (DFT), and subjected to the crystallographic and conformational analysis . The results of comparing the DFT calculated value with the X-ray diffraction value display that the optimized molecular structure does cohere with the single crystal structure ascertained via the experiment .Chemical Reactions Analysis

The compound can be aromatized at the C5 position through the Suzuki–Miyaura reaction, and the structure can be further modified to exploit the derivation of the indazole structure type .Physical And Chemical Properties Analysis

The compound has a storage temperature of 2-8°C in an inert atmosphere . It is shipped in a cold pack and is in solid form .科学研究应用

合成与中间体应用

- 该化合物是克唑替尼等生物活性化合物合成中的重要中间体。合成涉及多个步骤,从叔丁基-4-羟基哌啶-1-羧酸酯开始,总收率为 49.9% (孔等人,2016)。

结构与理论研究

- 已通过 X 射线衍射和密度泛函理论 (DFT) 计算进行了详细的结构和构象分析。这些研究有助于了解分子结构的物理化学性质和稳定性,为合成化学中的进一步应用奠定知识基础 (叶等人,2021)。

有机化学与材料科学

- 相关化合物在新型材料(如水溶性羧化聚芴)开发中的应用展示了这些化学品的用途广泛性。这些材料因其通过阳离子猝灭剂和蛋白质进行荧光猝灭的潜力而受到研究,表明它们在传感和生物成像技术中的有用性 (张、刘和曹,2008)。

先进合成技术

- 采用这些化合物的创新合成路线和方法证明了它们在促进复杂化学转化中的关键作用。这包括离子液体催化的酯化反应,该反应已被证明是高效且环保的工艺 (李珍、婷婷、岩伟和洪泽,2010)。

作用机制

Target of Action

It is known to be an important intermediate in the synthesis of many biologically active compounds .

Mode of Action

It is known that compounds with a dioxaborolane group, like this one, are often used in borylation reactions . Borylation is a chemical reaction that involves the addition of a boron atom to a molecule. This can alter the molecule’s reactivity and enable further chemical transformations.

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura cross-coupling reaction , a type of chemical reaction where a carbon-carbon bond is formed between two molecules. This reaction is often used in organic chemistry to create complex molecules from simpler ones.

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability. For instance, the compound should be stored in a cool environment (0-10°C) to maintain its stability .

安全和危害

属性

IUPAC Name |

tert-butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28BNO4/c1-13(2,3)20-12(19)18-9-11-8-16(11,10-18)17-21-14(4,5)15(6,7)22-17/h11H,8-10H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMLPJYQVGTEDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C23CC2CN(C3)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

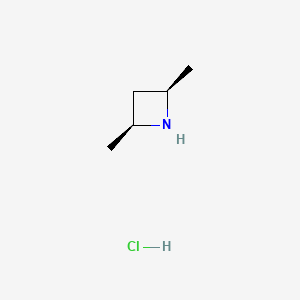

![N-[4-Hydroxy-6-(methoxymethyl)pyrimidin-2-yl]acetamide](/img/structure/B6300453.png)

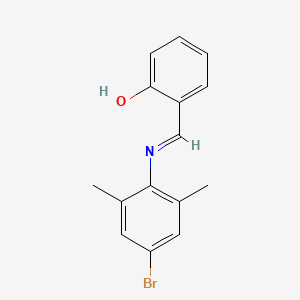

![N-{[2,4-Dioxo-2H-chromen-3(4H)-yliden]methyl}urea](/img/structure/B6300483.png)

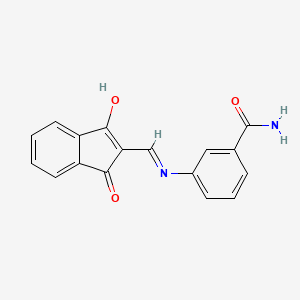

![tert-Butyl (3R,5R)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate](/img/structure/B6300526.png)

![t-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6300531.png)